![molecular formula C7H3ClN4 B1592717 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 24391-41-1](/img/structure/B1592717.png)

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Vue d'ensemble

Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (4CPPC) is a heterocyclic chemical compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and many organic solvents. 4CPPC is used as a reagent in the synthesis of other compounds, as a precursor for the synthesis of organic compounds, and as a starting material for the production of pharmaceuticals. Additionally, 4CPPC has been found to have antimicrobial, anti-inflammatory, and antioxidant properties, making it an attractive target for drug discovery.

Applications De Recherche Scientifique

Synthèse des inhibiteurs de JAK

La 4-chloro-7H-pyrrolo[2,3-d]pyrimidine est un bloc de construction pratique dans la synthèse de nombreux inhibiteurs de la Janus kinase (JAK) . Les inhibiteurs de JAK sont des composés qui inhibent l'activité d'une ou plusieurs enzymes de la famille JAK, interférant ainsi avec la voie de signalisation JAK – transducteur de signal et activateur de la transcription protéique (STAT) . Cette voie est impliquée dans les processus de division cellulaire, de mort et de formation tumorale .

Traitement du cancer

Les inhibiteurs de JAK, qui peuvent être synthétisés à partir de la 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, ont des applications thérapeutiques dans le traitement du cancer . Ils agissent en perturbant la voie de signalisation JAK-STAT, ce qui peut entraîner diverses maladies affectant le système immunitaire .

Traitement des maladies inflammatoires

Les inhibiteurs de JAK sont également utilisés dans le traitement des maladies inflammatoires, telles que la polyarthrite rhumatoïde, le psoriasis, la myélofibrose, la polycythémie vraie, la dermatite, etc. . Le composé 4-chloro-7H-pyrrolo[2,3-d]pyrimidine joue un rôle crucial dans la synthèse de ces inhibiteurs .

Développement d'inhibiteurs de kinases

En chimie médicinale, la 4-chloro-7H-pyrrolo[2,3-d]pyrimidine sert d'échafaudage pour développer des inhibiteurs de kinases puissants . Ces inhibiteurs sont des candidats prometteurs pour la thérapie anticancéreuse et des traitements innovants pour les troubles cutanés inflammatoires comme la dermatite atopique .

Intermédiaire pharmaceutique

La 4-chloro-7H-pyrrolo[2,3-d]pyrimidine est largement utilisée comme intermédiaire pharmaceutique en raison de sa polyvalence et de sa structure unique . Elle joue un rôle crucial dans la synthèse de divers composés pharmaceutiques .

Synthèse de médicaments commercialisés

La 4-chloro-7H-pyrrolo[2,3-d]pyrimidine est l'échafaudage de nombreux médicaments commercialisés . C'est un intermédiaire pharmaceutique important, largement utilisé dans la synthèse de nombreux intermédiaires pharmaceutiques au pays et à l'étranger .

Mécanisme D'action

Target of Action

The primary target of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

This compound: acts as an inhibitor of the JAK family of enzymes . By inhibiting the activity of one or more of these enzymes, it interferes with the JAK-STAT signaling pathway . This disruption can lead to a variety of effects on the immune system and cellular processes .

Biochemical Pathways

The JAK-STAT signaling pathway is the primary biochemical pathway affected by This compound . This pathway involves a chain of interactions between proteins in the cell, resulting in the activation of genes through a transcription process . Disruption of this pathway can lead to a variety of diseases affecting the immune system .

Result of Action

The molecular and cellular effects of This compound ’s action are primarily related to its inhibitory effect on the JAK-STAT signaling pathway . By inhibiting this pathway, the compound can potentially affect cell division, death, and tumor formation processes .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound demonstrates stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Propriétés

IUPAC Name |

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN4/c8-6-5-4(1-9)2-10-7(5)12-3-11-6/h2-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWCOPCSNFUQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)N=CN=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626071 | |

| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24391-41-1 | |

| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

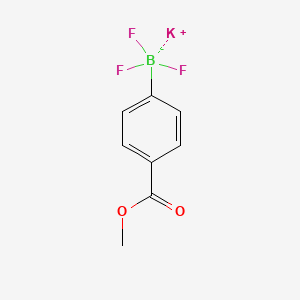

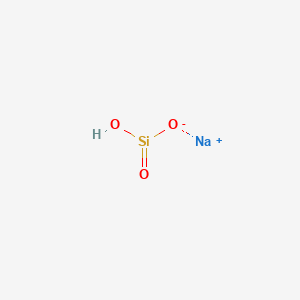

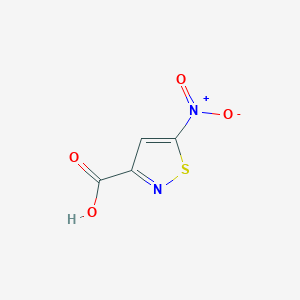

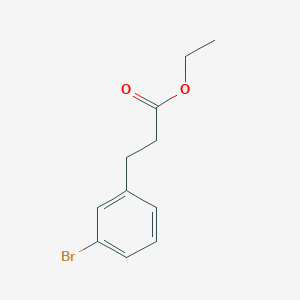

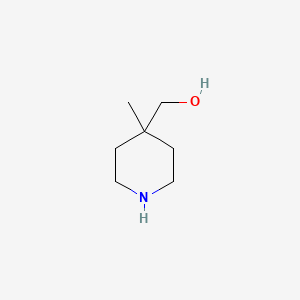

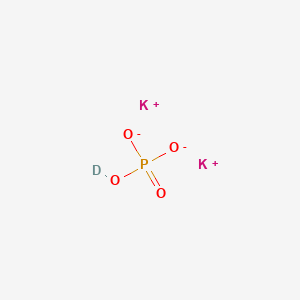

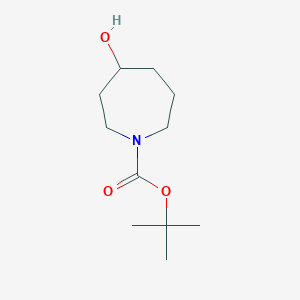

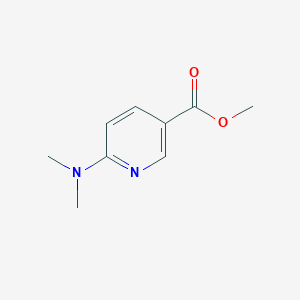

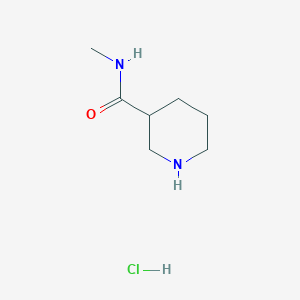

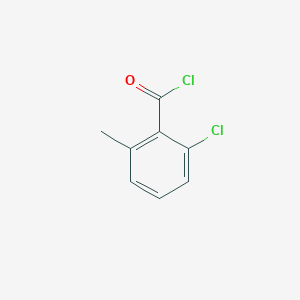

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.